Cas no 2503201-95-2 (3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid)

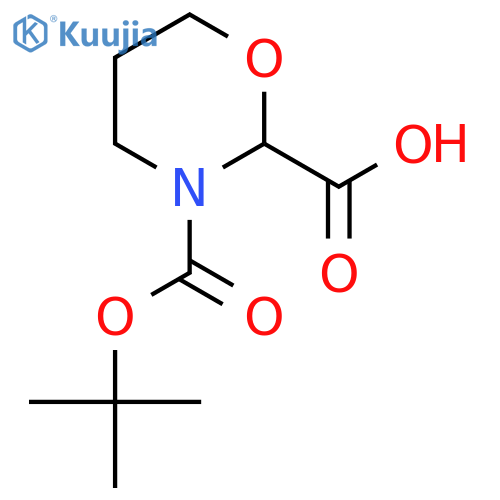

2503201-95-2 structure

商品名:3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid

CAS番号:2503201-95-2

MF:C10H17NO5

メガワット:231.245683431625

MDL:MFCD32860007

CID:5671101

PubChem ID:155822513

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2503201-95-2

- EN300-27127274

- 3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid

- 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid

- 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid

-

- MDL: MFCD32860007

- インチ: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

- InChIKey: QYQHYUMTPMAXJO-UHFFFAOYSA-N

- ほほえんだ: O1CCCN(C(=O)OC(C)(C)C)C1C(=O)O

計算された属性

- せいみつぶんしりょう: 231.11067264g/mol

- どういたいしつりょう: 231.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27127274-0.5g |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid |

2503201-95-2 | 95.0% | 0.5g |

$925.0 | 2025-03-20 | |

| Enamine | EN300-27127274-1.0g |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid |

2503201-95-2 | 95.0% | 1.0g |

$1185.0 | 2025-03-20 | |

| Enamine | EN300-27127274-10g |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid |

2503201-95-2 | 95% | 10g |

$5099.0 | 2023-09-11 | |

| Aaron | AR028E0Q-50mg |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid |

2503201-95-2 | 95% | 50mg |

$404.00 | 2025-02-16 | |

| 1PlusChem | 1P028DSE-100mg |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid |

2503201-95-2 | 95% | 100mg |

$569.00 | 2024-05-21 | |

| 1PlusChem | 1P028DSE-250mg |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid |

2503201-95-2 | 95% | 250mg |

$787.00 | 2024-05-21 | |

| Aaron | AR028E0Q-2.5g |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid |

2503201-95-2 | 95% | 2.5g |

$3221.00 | 2025-02-16 | |

| 1PlusChem | 1P028DSE-2.5g |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid |

2503201-95-2 | 95% | 2.5g |

$2935.00 | 2024-05-21 | |

| Aaron | AR028E0Q-250mg |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid |

2503201-95-2 | 95% | 250mg |

$831.00 | 2025-02-16 | |

| Enamine | EN300-27127274-0.05g |

3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid |

2503201-95-2 | 95.0% | 0.05g |

$275.0 | 2025-03-20 |

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2503201-95-2 (3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2279938-29-1(Alkyne-SS-COOH)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 503537-97-1(4-bromooct-1-ene)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量